molecular formula C6H11BrO B14445353 1-Bromocyclohexan-1-OL CAS No. 74098-24-1

1-Bromocyclohexan-1-OL

Katalognummer: B14445353
CAS-Nummer: 74098-24-1
Molekulargewicht: 179.05 g/mol
InChI-Schlüssel: HGFAPMFYZRDEQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromocyclohexan-1-OL is an organic compound with the molecular formula C6H11BrO It is a brominated derivative of cyclohexanol, where a bromine atom is attached to the cyclohexane ring

Vorbereitungsmethoden

1-Bromocyclohexan-1-OL can be synthesized through several methods. One common synthetic route involves the bromination of cyclohexanol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective formation of this compound.

Another method involves the free radical bromination of cyclohexane, followed by hydrolysis to introduce the hydroxyl group. This method requires the use of radical initiators and specific reaction conditions to achieve the desired product.

Analyse Chemischer Reaktionen

1-Bromocyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-bromocyclohexanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to form cyclohexanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form cyclohexanol or with cyanide ions (CN-) to form 1-cyanocyclohexanol.

Common reagents and conditions used in these reactions include solvents like ethanol or acetone, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Wissenschaftliche Forschungsanwendungen

1-Bromocyclohexan-1-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-Bromocyclohexan-1-OL involves its interaction with specific molecular targets. The bromine atom and hydroxyl group confer unique reactivity to the compound, allowing it to participate in various chemical reactions. For example, in biological systems, it may interact with enzymes or proteins, leading to potential antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

1-Bromocyclohexan-1-OL can be compared with other brominated cyclohexane derivatives, such as:

    Bromocyclohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Cyclohexanol: Lacks the bromine atom, resulting in different reactivity and applications.

    1-Chlorocyclohexan-1-OL: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

The presence of both the bromine atom and hydroxyl group in this compound makes it unique and versatile for various applications.

Eigenschaften

CAS-Nummer

74098-24-1

Molekularformel

C6H11BrO

Molekulargewicht

179.05 g/mol

IUPAC-Name

1-bromocyclohexan-1-ol

InChI

InChI=1S/C6H11BrO/c7-6(8)4-2-1-3-5-6/h8H,1-5H2

InChI-Schlüssel

HGFAPMFYZRDEQQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.